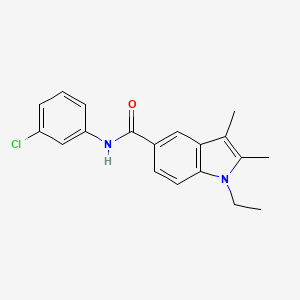
3-cyclopentyl-2-(ethylthio)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-2-(ethylthio)-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in scientific research. This organic compound belongs to the quinazolinone family of compounds and is known for its potential applications in drug discovery and development.
作用機序
The mechanism of action of 3-cyclopentyl-2-(ethylthio)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes, such as protein kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-cyclopentyl-2-(ethylthio)-4(3H)-quinazolinone can induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, the compound has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 3-cyclopentyl-2-(ethylthio)-4(3H)-quinazolinone in lab experiments is its relatively simple synthesis method. The compound is also stable and can be easily stored and transported. However, one of the limitations of using the compound is its potential toxicity, which may require careful handling and disposal.
将来の方向性
There are several potential future directions for research on 3-cyclopentyl-2-(ethylthio)-4(3H)-quinazolinone. One possible direction is the development of new analogs of the compound with improved potency and selectivity. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, 3-cyclopentyl-2-(ethylthio)-4(3H)-quinazolinone is a synthetic compound with potential applications in drug discovery and development. The compound has been extensively studied for its anticancer, antitumor, and anti-inflammatory properties, and has shown promise as a kinase inhibitor. While there are limitations to its use in lab experiments, the compound's relatively simple synthesis method and stable nature make it a promising candidate for further research.
合成法
The synthesis of 3-cyclopentyl-2-(ethylthio)-4(3H)-quinazolinone involves the reaction of 2-ethylthioaniline with cyclopentanone in the presence of a base and a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
3-cyclopentyl-2-(ethylthio)-4(3H)-quinazolinone has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit a wide range of biological activities, including anticancer, antitumor, and anti-inflammatory properties. It has also been investigated for its potential as a kinase inhibitor, which is a promising target for the development of new cancer drugs.
特性
IUPAC Name |
3-cyclopentyl-2-ethylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-19-15-16-13-10-6-5-9-12(13)14(18)17(15)11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZZWUJUORWGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-2-(ethylsulfanyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)
![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)

![2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5727210.png)

![N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide](/img/structure/B5727221.png)
![2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5727228.png)


